Cas no 699-10-5 (Benzyl methyldisulfide)

Benzyl methyldisulfide is an organic disulfide compound characterized by the molecular formula C₈H₁₀S₂. It features a benzyl group and a methyl group bonded to a disulfide linkage (–S–S–), imparting distinct reactivity and stability. This compound is primarily utilized in organic synthesis, serving as a versatile intermediate for constructing sulfur-containing frameworks. Its disulfide bond enables participation in redox reactions and thiol-disulfide exchange processes, making it valuable in biochemical and materials research. Benzyl methyldisulfide exhibits moderate thermal stability and solubility in common organic solvents, facilitating handling in laboratory settings. Applications include its use in fragrance synthesis, polymer chemistry, and as a precursor for specialized sulfur-based reagents. Proper storage under inert conditions is recommended to prevent oxidation.
Benzyl methyldisulfide structure
Benzyl methyldisulfide structure
Product name:Benzyl methyldisulfide
CAS No:699-10-5
MF:C8H10S2
MW:170.295
CID:39619

Benzyl methyldisulfide Chemical and Physical Properties

Names and Identifiers

    • benzyl methyl disulphide
    • (methyldisulfanyl)methylbenzene
    • BENZYL METHYL DISULFIDE
    • Benzyldithiomethane
    • benzyl-methyl-disulfane
    • Benzyl-methyl-disulfid
    • DISULFIDE,BENZYL METHYL
    • Disulfide,methyl phenylmethyl
    • FEMA No. 3504
    • Methyl benzyl disulfide
    • Methyl phenylmethyl disulfide
    • disulfide, benzyl methyl
    • Benzyl methyldisulfide
    • Inchi: 1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChI Key: NWYGPVZOBBHKLI-UHFFFAOYSA-N
    • SMILES: CSSCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 170.02200
  • Monoisotopic Mass: 170.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 77.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.6A^2

Experimental Properties

  • Density: 1.1604 (rough estimate)
  • Boiling Point: 259.97°C (rough estimate)
  • Flash Point: 140.9°C
  • Refractive Index: 1.6210 (estimate)
  • PSA: 50.60000
  • LogP: 3.19780
  • FEMA: 3504 | METHYL BENZYL DISULFIDE

Benzyl methyldisulfide Security Information

Benzyl methyldisulfide Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Benzyl methyldisulfide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AH12442-100mg
BENZYL METHYL DISULFIDE
699-10-5
100mg
$1203.00 2024-04-19
TRC
B016718-10mg
Benzyl methyldisulfide
699-10-5
10mg
$ 585.00 2022-06-07
TRC
B016718-2.5mg
Benzyl methyldisulfide
699-10-5
2.5mg
$ 200.00 2022-06-07
TRC
B016718-5mg
Benzyl methyldisulfide
699-10-5
5mg
$ 370.00 2022-06-07

Benzyl methyldisulfide Related Literature

  • 1. Group 15–azamacrocyclic chemistry. Reactions of 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (L) with MCl3(M = As or Sb): crystal and molecular structures of [H2L][As4O2Cl10] and [H2L][Sb2OCl6]
    Gerald R. Willey,Abdul Asab,Miles T. Lakin,Nathaniel W. Alcock J. Chem. Soc. Dalton Trans. 1993 365
  • 2. Synthesis and structural characterisation of a novel high-nuclearity gold–tin cluster compound, [Au8(PPh3)7(SnCl3)]2[SnCl6]
    Zenon Demidowicz,Roy L. Johnston,Jonathan C. Machell,D. Michael P. Mingos,Ian D. Williams J. Chem. Soc. Dalton Trans. 1988 1751

Additional information on Benzyl methyldisulfide

Recent Advances in the Study of Benzyl Methyldisulfide (CAS: 699-10-5) in Chemical Biology and Pharmaceutical Research

Benzyl methyldisulfide (CAS: 699-10-5) is an organosulfur compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its disulfide bond, has been explored for its unique chemical properties and biological activities. Recent studies have focused on its role as a precursor in the synthesis of bioactive molecules, its antimicrobial properties, and its potential as a therapeutic agent in various diseases. This research brief aims to provide an overview of the latest findings related to Benzyl methyldisulfide, highlighting its significance in the field.

One of the key areas of interest in recent research has been the antimicrobial activity of Benzyl methyldisulfide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study proposed that the disulfide bond in Benzyl methyldisulfide plays a critical role in disrupting bacterial cell membranes, leading to cell lysis and death. These findings suggest that Benzyl methyldisulfide could serve as a promising lead compound for the development of novel antibiotics, particularly in the face of rising antibiotic resistance.

In addition to its antimicrobial properties, Benzyl methyldisulfide has also been investigated for its potential anticancer effects. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored the compound's ability to induce apoptosis in cancer cells. The researchers found that Benzyl methyldisulfide triggered the activation of caspase-3 and caspase-9, key enzymes involved in the apoptotic pathway. Furthermore, the compound exhibited selective toxicity toward cancer cells while sparing normal cells, a highly desirable trait in anticancer drug development. These results underscore the therapeutic potential of Benzyl methyldisulfide in oncology.

Another noteworthy application of Benzyl methyldisulfide is its use as a building block in the synthesis of more complex bioactive molecules. A study in Organic Letters (2023) highlighted its utility in the preparation of sulfur-containing heterocycles, which are prevalent in many pharmaceuticals. The researchers developed a novel synthetic route utilizing Benzyl methyldisulfide as a key intermediate, achieving high yields and excellent regioselectivity. This work not only expands the synthetic toolkit available to medicinal chemists but also opens new avenues for the discovery of sulfur-based drugs.

Despite these promising findings, challenges remain in the development of Benzyl methyldisulfide-based therapeutics. Issues such as stability, bioavailability, and potential toxicity need to be addressed through further research. Recent efforts have focused on modifying the chemical structure of Benzyl methyldisulfide to enhance its pharmacokinetic properties. For instance, a study in the European Journal of Medicinal Chemistry (2024) reported the synthesis of analogs with improved solubility and reduced cytotoxicity, paving the way for future preclinical studies.

In conclusion, Benzyl methyldisulfide (CAS: 699-10-5) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its antimicrobial, anticancer, and synthetic applications highlight its broad potential, while ongoing studies aim to overcome existing limitations. As research progresses, Benzyl methyldisulfide may emerge as a valuable tool in the fight against infectious diseases, cancer, and other medical challenges. Continued exploration of this compound and its derivatives is essential to fully realize its therapeutic potential.

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